(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of human growth hormone-releasing peptide 3 involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of human growth hormone-releasing peptide 3 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Human growth hormone-releasing peptide 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides.
Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups .
Scientific Research Applications
Human growth hormone-releasing peptide 3 has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in regulating growth hormone release and its potential therapeutic applications.
Medicine: Explored for its potential in treating growth hormone deficiencies and related disorders.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Human growth hormone-releasing peptide 3 exerts its effects by binding to specific receptors on the surface of pituitary cells, stimulating the release of growth hormone. This process involves the activation of the growth hormone-releasing hormone receptor and subsequent signaling pathways, leading to increased production and secretion of growth hormone .
Comparison with Similar Compounds
Similar Compounds
Human growth hormone-releasing peptide 2: Another peptide with similar functions but different amino acid sequences.
Growth hormone-releasing hormone: A naturally occurring hormone with a similar role in stimulating growth hormone release.
Uniqueness
Human growth hormone-releasing peptide 3 is unique due to its specific amino acid sequence and its ability to stimulate growth hormone release more effectively than some other peptides. Its synthetic nature also allows for modifications to enhance its stability and efficacy .
Properties
CAS No. |
259230-56-3 |
---|---|
Molecular Formula |
C₃₂H₅₀N₁₀O₅ · x C₂HF₃O₂ |
Molecular Weight |
654.8 |
IUPAC Name |
(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H50N10O5/c1-5-18(2)25(28(45)39-22(26(33)43)12-8-14-37-31(34)35)41-27(44)24-13-9-15-42(24)29(46)23(40-30(47)32(3,4)36)16-19-17-38-21-11-7-6-10-20(19)21/h6-7,10-11,17-18,22-25,38H,5,8-9,12-16,36H2,1-4H3,(H2,33,43)(H,39,45)(H,40,47)(H,41,44)(H4,34,35,37)/t18-,22+,23-,24-,25-/m1/s1 |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)(C)N |
Synonyms |
GHRP 3 TFA Salt; 2-Methylalanyl-D-tryptophyl-D-prolyl-D-isoleucyl-L-argininamide; Human growth hormone-releasing peptide 3 TFA Salt |
Origin of Product |
United States |
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